N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is a structurally complex heterocyclic compound featuring two benzothiazole moieties bridged by a tetrahydrobenzo[b]thiophene core. The molecule includes a 6-methoxy substitution on one benzothiazole ring, which likely enhances solubility and modulates electronic properties, and a partially saturated tetrahydrobenzothiophene ring, which may influence conformational flexibility and bioavailability. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological applications, including antimicrobial and anticancer activities . Its synthesis likely involves multi-step coupling reactions, as inferred from analogous protocols for tetrahydrobenzo[b]thiophen-2-amine derivatives in the literature .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS3/c1-27-13-10-11-16-19(12-13)30-23(25-16)26-22-20(14-6-2-4-8-17(14)28-22)21-24-15-7-3-5-9-18(15)29-21/h3,5,7,9-12H,2,4,6,8H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORALSUVIDDOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde or ketone. The tetrahydrobenzo[b]thiophene moiety can be introduced via a Friedel-Crafts acylation reaction followed by reduction. The final step involves coupling the two moieties under conditions that promote the formation of the desired amine linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or tetrahydrobenzo[b]thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or tetrahydrobenzo[b]thiophene rings .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzo[d]thiazole and thieno[2,3-c]pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown marked cytotoxic effects against leukemia and solid tumor-derived cell lines, with some compounds demonstrating a half-maximal inhibitory concentration (CC(50)) in the low micromolar range (4-9 µM) . The ability of these compounds to inhibit cell proliferation suggests their potential as anticancer agents.
Antimicrobial Properties
Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine have been evaluated for antimicrobial activity against various pathogens. Studies have shown that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing antimicrobial efficacy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Certain thiazole and thiophene derivatives have been reported to act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways . This inhibition is associated with reduced production of pro-inflammatory mediators, suggesting the compound's potential use in treating inflammatory diseases.
Interaction with Biological Targets
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation, such as topoisomerases or kinases.
Cytotoxic Mechanism
The cytotoxic effects observed in cancer cell lines are often linked to the induction of apoptosis (programmed cell death). Compounds from this class may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins .
Study on Anticancer Activity
A study published in 2003 synthesized several benzo[d]thiazole derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines. The results indicated that certain compounds significantly inhibited the growth of leukemia cells while displaying lower toxicity towards normal cells .
Evaluation of Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized a series of thiazole-based compounds and tested them against various bacterial strains. The findings revealed that specific modifications to the thiazole ring enhanced antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycles and Substituents
- Target Compound : Contains two benzo[d]thiazole rings (one with a 6-methoxy group) and a tetrahydrobenzo[b]thiophene bridge. The saturated thiophene ring distinguishes it from fully aromatic systems .
- N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives : Feature a methylenedioxy substituent on the benzothiazole ring, which enhances electron density compared to the methoxy group in the target compound .
- 4-(4′-Nitrophenyl)thiazol-2-amines : Possess a nitro-substituted phenyl ring directly attached to a thiazole core, conferring strong electron-withdrawing effects absent in the target compound .
- N-Substituted Benzothiazol-2-amines : Include simpler aryl groups (e.g., phenyl, 3-chlorophenyl) on the benzothiazole amine, lacking the tetrahydrobenzothiophene bridge .
Key Structural Differences
Physicochemical and Pharmacological Properties
- Methylenedioxy derivatives (Table 1 in ) likely exhibit higher melting points due to increased molecular rigidity.
- Solubility : The 6-methoxy group in the target compound may improve aqueous solubility compared to chloro- or nitro-substituted analogues .
- Bioactivity: While direct data for the target compound is unavailable, related benzothiazoles and triazolothiadiazoles demonstrate antimicrobial, anticancer, and anti-inflammatory activities .
Challenges and Opportunities
- Synthetic Complexity : The target compound’s multi-step synthesis contrasts with simpler N-arylbenzothiazoles, posing scalability challenges .
- Pharmacological Potential: Structural hybridity (benzothiazole + tetrahydrobenzothiophene) offers unique opportunities for drug design, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition.
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine is a novel benzothiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be represented with the following structural formula:
Synthesis
The synthesis of the compound involves multi-step organic reactions, typically starting from readily available benzothiazole derivatives. The synthetic pathway often includes the formation of key intermediates followed by cyclization and functional group modifications to achieve the target structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. For instance, a study demonstrated that similar benzothiazole compounds exhibited significant inhibition of cancer cell proliferation in various cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at concentrations as low as 1 μM .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.0 | Apoptosis induction |
| A549 | 1.5 | Cell cycle arrest |
| H1299 | 2.0 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that compounds similar to our target molecule can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways .
Table 2: Inflammatory Cytokine Inhibition
| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-α | 120 | 30 |
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation:
- AKT/ERK Pathway Inhibition : The compound has been shown to inhibit both AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells.
- Induction of Apoptosis : The activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins lead to increased apoptosis in cancer cells.
- Reduction of Inflammatory Mediators : By inhibiting COX activity and reducing cytokine production, the compound mitigates inflammatory responses.
Case Studies
Several case studies have documented the efficacy of similar benzothiazole derivatives in preclinical models:
- Study on Compound B7 : This compound demonstrated significant tumor growth inhibition in xenograft models when administered at a dosage that effectively reduced IL-6 levels .
- In Vivo Evaluation : Animal models treated with benzothiazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups.
Q & A
Q. Optimization strategies :
- Adjust solvent polarity (e.g., DMF for slower reactions, ethanol for faster precipitations) .
- Use catalytic bases (e.g., NaH in THF) to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via TLC to minimize side products .
What spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- 1H/13C NMR : Critical for confirming aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon skeletons. Discrepancies in chemical shifts can indicate tautomerism or impurities .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, S-C vibrations in thiazole rings) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental vs. calculated m/z) and detects isotopic patterns for sulfur-containing moieties .
- Melting Point Analysis : Sharp melting ranges (e.g., 156–158°C) confirm crystalline purity .
Q. Contradiction resolution :
- Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Compare experimental IR peaks with computational simulations (e.g., DFT) .
How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) and confirm concentrations via UV-Vis .
- Receptor heterogeneity : Validate target specificity using knockout cell lines or competitive binding assays .
- Metabolic instability : Perform stability studies in liver microsomes to identify degradation pathways .
Q. Methodological approaches :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) to receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
What strategies are recommended for studying structure-activity relationships (SAR) in derivatives?
Answer:
- Core modifications : Replace the methoxy group with halogens or alkyl chains to evaluate electronic/steric effects on receptor affinity .
- Scaffold hybridization : Fuse tetrahydrobenzo[b]thiophen with pyridazine or pyrimidine rings to enhance π-π stacking .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiazole N atoms) .
Q. Experimental validation :
- Synthesize analogs via parallel combinatorial chemistry .
- Test in enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Answer:
- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–10) to identify hydrolysis-prone sites (e.g., amide bonds) .
- Thermal stability : Use DSC/TGA to determine decomposition thresholds (>200°C typical for aromatic systems) .
- Light sensitivity : Store samples in amber vials if UV-Vis shows photooxidation (λmax ~300 nm) .
Q. Mitigation strategies :
- Lyophilization for long-term storage .
- Encapsulation in cyclodextrins or liposomes to enhance aqueous stability .
What computational methods are effective for predicting reactivity and regioselectivity in functionalization reactions?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution sites using Fukui indices (e.g., C-5 position in benzothiazole) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. ethanol) .
- Docking studies : Guide functionalization by identifying steric clashes in receptor binding pockets .
Q. Validation :
- Compare computational results with experimental regioselectivity data (e.g., HPLC monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
